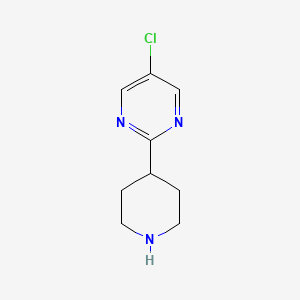

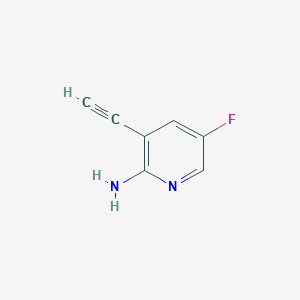

5-Chloro-2-(piperidin-4-YL)pyrimidine

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with a piperidinyl substituent, has been a subject of interest due to their potential biological activities. In one study, an efficient synthesis method for 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was developed, leading to compounds with significant anti-proliferative activities against breast cancer cell lines and potent inhibitory activities against PI3Kδ . Another research effort described the synthesis of a bidentate chelating pyrazolylpyrimidine ligand, which was used to obtain copper(II) complexes with interesting crystal structures and non-covalent interactions . Additionally, a practical synthesis route for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was reported, offering an economical alternative to previous methods .

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are crucial for their biological activity and interaction with metal ions. The crystal structures of the synthesized copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand revealed bidentate chelating coordination modes and various non-covalent interactions, such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl), which contribute to the formation of one-dimensional chains and two-dimensional networks .

Chemical Reactions Analysis

The reactivity of chlorine atoms in pyrimidine derivatives when reacting with nucleophiles like piperidine has been studied to understand the substitution patterns. For instance, the relative reactivities of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl were investigated, revealing a sequential substitution pattern where the chlorine atom at the 4 position is replaced first, followed by the chlorine atom at the 2 position . The kinetics of nucleophilic displacement of chlorine from 2-chloro-5-heteroaryl( or aryl)pyrimidines by piperidine were also examined, showing that the reactivity is influenced by the electronic effects of the 5-substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The studies on the synthesis and reactivity of these compounds provide insights into their stability, solubility, and potential interactions with biological targets or metal ions. For example, the non-covalent interactions observed in the copper(II) complexes suggest potential applications in coordination chemistry and materials science . The reactivity patterns observed in nucleophilic substitution reactions can inform the design of new compounds with tailored properties for specific applications .

Scientific Research Applications

Electronic Effects in Chemical Reactions

- 5-Chloro-2-(piperidin-4-yl)pyrimidine has been studied for its role in the kinetics of nucleophilic displacement reactions. The electronic effects of the 5-substituent in such pyrimidines have been shown to significantly influence their reactivity, highlighting its potential in synthetic chemistry applications (Allen, Buckland, & Hutley, 1980).

Corrosion Inhibition

- Piperidine derivatives, including those related to this compound, have been evaluated for their ability to inhibit corrosion of iron. These studies involve quantum chemical calculations and molecular dynamics simulations, providing insights into their potential use in materials science and engineering (Kaya et al., 2016).

Neuropathic Pain Treatment

- Research into pyrimidines as sigma-1 receptor antagonists has identified derivatives of this compound as potential therapeutic agents for treating neuropathic pain. These compounds have shown promising results in in vitro and in vivo tests, indicating their relevance in pharmaceutical research (Lan et al., 2014).

Antibacterial Applications

- Some piperidine-containing pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. These studies provide valuable information on the potential use of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibitors in Biochemical Research

- This compound and related compounds have been synthesized as key intermediates in the preparation of inhibitors, such as deoxycytidine kinase (dCK) inhibitors. These studies contribute to the development of new drugs and therapeutic agents (Zhang et al., 2009).

Structural Analysis in Crystallography

- The structural and electronic properties of compounds like this compound have been analyzed using crystallography and molecular orbital calculations. These analyses are crucial for understanding the properties of these compounds and their potential applications in various fields (Georges et al., 1989).

Development of Antitumor Agents

- Novel syntheses of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been developed, with some showing potent anti-proliferative activities and potential as antitumor agents through the inhibition of specific enzymes like PI3Kδ (Guo, Liu, & Pei, 2015).

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-(piperidin-4-YL)pyrimidine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The compound’s action affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The activation of these pathways helps to control plasma glucose levels, making this compound a potential treatment for type 2 diabetes .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions help to control plasma glucose levels, which is crucial in the management of type 2 diabetes .

Safety and Hazards

Future Directions

There are several potential future directions for the study of 5-Chloro-2-(piperidin-4-yl)pyrimidine. For instance, one study discusses the discovery of a new class of pyridone containing GPR119 agonists, which could be a potential new treatment for type 2 diabetes . Another study discusses the potential of a 5-chloro-N2- (2-isopropoxy-5-methyl-4- (piperidin-4-yl)phenyl)-N4- (2- (isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine as a novel drug with superior antitubercular activities .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals

Cellular Effects

Some studies suggest that similar compounds may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

5-chloro-2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFILKOHQHVLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291387 | |

| Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944903-10-0 | |

| Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-piperidinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)